3-(2,4-dichloro-5-methoxyphenyl)-2-sulfanyl-4(3H)-quinazolinone (Mdivi-1) is a synthetic compound that has gained significant attention in scientific research due to its role as a modulator of mitochondrial dynamics. [] It has been widely utilized as a tool to investigate the processes of mitochondrial fission and fusion, which are critical for maintaining mitochondrial function and cellular health. [] Mdivi-1 belongs to a class of thioquinazolinone derivatives. [] While initially believed to primarily act as an inhibitor of dynamin-related protein 1 (Drp1), a key protein in mitochondrial fission, research has unveiled a broader range of effects and off-target activities. []
Mdivi-1 was first identified in a study by Cassidy-Stone et al. in 2008, where it was characterized as an inhibitor of Drp1 activity in yeast and mammalian cells . It belongs to the class of quinazolinone derivatives and is classified as a mitochondrial division inhibitor. The compound has been extensively studied for its effects on cell viability, mitochondrial morphology, and bioenergetics.
The synthesis of Mdivi-1 involves several chemical reactions that result in the formation of the quinazolinone structure. While specific proprietary methods may vary, a general synthetic route includes:
Mdivi-1 has a complex molecular structure characterized by a quinazolinone backbone with specific substituents that enhance its biological activity. Key features include:
The three-dimensional conformation of Mdivi-1 allows it to effectively bind to Drp1, inhibiting its GTPase activity and preventing mitochondrial fission .
Mdivi-1 primarily engages in non-covalent interactions with Drp1, leading to several biochemical outcomes:
The mechanism by which Mdivi-1 exerts its effects involves several key processes:
Mdivi-1 exhibits several notable physical and chemical properties:
These properties contribute to its efficacy as a pharmacological agent targeting mitochondrial dysfunction.
Mdivi-1 has a range of scientific applications, particularly in the fields of neurobiology and cellular biology:
Mdivi-1 (3-(2,4-Dichloro-5-methoxyphenyl)-2,3-dihydro-2-thioxo-4(1H)-quinazolinone) was initially identified as a mitochondrial division inhibitor through a chemical screen in yeast, where it suppressed the glycerol growth defect of fzo1-1 mutants by inhibiting Dnm1 (yeast Drp1 ortholog) [2] [9]. Mechanistically, Mdivi-1 attenuates GTPase activity by blocking the self-assembly of dynamin-related proteins, a prerequisite for their membrane-constriction functions. In yeast Dnm1, Mdivi-1 inhibits GTP hydrolysis (IC₅₀ = 1–10 µM) by preventing the formation of higher-order oligomers essential for mitochondrial scission [8] [9]. Early mammalian studies reported that Mdivi-1 (50 µM) elongates mitochondria in COS-7 cells by inhibiting Drp1-dependent fission and blocks Bax-mediated cytochrome c release [2] [8]. However, subsequent studies revealed significant interspecies differences: Mdivi-1 poorly inhibits recombinant human Drp1 GTPase activity (Kᵢ > 1.2 mM), suggesting limited efficacy in mammalian systems [1] [10].
Table 1: Mdivi-1 Effects on Dynamin-Related GTPases
Target Protein | Species | Reported IC₅₀/Kᵢ | Primary Effect |
---|---|---|---|
Dnm1 | Yeast | 1–10 µM | Inhibition of self-assembly & GTPase activity |
Drp1 | Mammalian | >1.2 mM | Weak GTPase inhibition; no mitochondrial elongation |
Drp1 (isoform 3) | Human | No direct binding | Ineffective in cellular assays [10] |
A pivotal study challenged Mdivi-1’s specificity by demonstrating its potent inhibition of mitochondrial Complex I (CI) at concentrations (25–100 µM) commonly used to target fission [1]. Key findings include:
Table 2: Conflicting Evidence for Mdivi-1 Mechanisms
Proposed Mechanism | Supporting Evidence | Contradictory Evidence |
---|---|---|
Drp1 GTPase inhibition | Elongates yeast mitochondria [9]; blocks MOMP [2] | No mitochondrial elongation in neurons/MEFs [1]; weak human Drp1 affinity [10] |
Complex I inhibition | Dose-dependent OCR suppression [1]; rescues RET-induced ROS [3] | Effects occur without Drp1 [1]; disrupts energy metabolism [3] |
Mdivi-1 exerts dual, concentration-dependent effects on ROS:
Mdivi-1 retards apoptosis by inhibiting MOMP, a gateway to cytochrome c release:
Table 3: Mdivi-1 Effects on Apoptotic Pathways
Apoptotic Component | Effect of Mdivi-1 | Functional Outcome |
---|---|---|
Bax/Bak oligomerization | Inhibited [2] [9] | Blocks cytochrome c release |
Caspase-3 activation | Reduced [5] | Attenuates neuronal death |
ΔΨm stability | Disrupted (porcine cells) [4] | Increases apoptosis & developmental failure |
Bcl-2/Bax ratio | Enhanced [5] | Suppresses MOMP |
Mdivi-1 disrupts mitochondrial calcium ([Ca²⁺]ₘ) handling, influencing cellular signaling:
Table 4: Mdivi-1 and Calcium/Dynamics Interplay
Process | Effect of Mdivi-1 | Consequence |
---|---|---|
Mitochondrial Ca²⁺ uptake | Impaired [7] | Disrupted neuronal excitability |
Drp1 phosphorylation | Inhibits Ser⁶¹⁶ site (hypoxia) [6] | Attenuates pathological fission |
p53 pathway | Activated [7] | Cell-cycle arrest; metabolic rewiring |
Respiratory supercomplexes | Disassembled (I+III₂+IV) [3] | Reduced ATP yield; increased ROS |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7